1-Azidoheptane
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Overview
Description
1-Azidoheptane, also known as heptyl azide, is an organic compound with the molecular formula C₇H₁₅N₃. It is a member of the azide family, characterized by the presence of the azide functional group (-N₃).
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Azidoheptane can be synthesized through the nucleophilic substitution reaction of heptyl halides (such as heptyl bromide) with sodium azide (NaN₃) in a polar aprotic solvent like dimethyl sulfoxide (DMSO) or acetonitrile (CH₃CN). The reaction typically proceeds under mild conditions, with the azide ion (N₃⁻) displacing the halide ion (Br⁻) to form the azide compound .
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves large-scale nucleophilic substitution reactions similar to those used in laboratory synthesis. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process.
Chemical Reactions Analysis
Types of Reactions: 1-Azidoheptane undergoes various chemical reactions, including:
Common Reagents and Conditions:
Reduction: Lithium aluminum hydride (LiAlH₄), catalytic hydrogenation (Pd/C, H₂).
Substitution: Sodium azide (NaN₃), polar aprotic solvents (DMSO, CH₃CN).
Major Products:
Reduction: Heptylamine.
Substitution: Various substituted heptyl derivatives depending on the nucleophile used.
Scientific Research Applications
1-Azidoheptane has several applications in scientific research:
Organic Synthesis: It serves as a precursor for the synthesis of primary amines through reduction reactions.
Materials Science: Azide-containing compounds, including this compound, are used in the modification of polymers and the preparation of cross-linked materials.
Chemical Biology: Organic azides are employed as probes in chemical biology for studying biomolecular interactions and labeling biomolecules.
Mechanism of Action
The mechanism of action of 1-azidoheptane primarily involves its reactivity as an azide compound. The azide group is a good nucleophile and can participate in nucleophilic substitution reactions. Additionally, it can be reduced to form primary amines, which are valuable intermediates in organic synthesis .
Comparison with Similar Compounds
1-Azidohexane (C₆H₁₃N₃): Similar to 1-azidoheptane but with a shorter carbon chain.
1-Azidooctane (C₈H₁₇N₃): Similar to this compound but with a longer carbon chain.
Comparison: this compound is unique due to its specific carbon chain length, which influences its physical properties and reactivity. Compared to 1-azidohexane and 1-azidooctane, this compound offers a balance between hydrophobicity and reactivity, making it suitable for specific applications in organic synthesis and materials science .
Properties
IUPAC Name |
1-azidoheptane |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H15N3/c1-2-3-4-5-6-7-9-10-8/h2-7H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FYKLDSLIWBUFOT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCN=[N+]=[N-] |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H15N3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
141.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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